
(2-Methylphenoxy)(tripentyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylphenoxy)(tripentyl)silane is an organosilicon compound that features a phenoxy group substituted with a methyl group at the second position and three pentyl groups attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenoxy)(tripentyl)silane typically involves the reaction of 2-methylphenol with tripentylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-Methylphenol+Tripentylchlorosilane→this compound+Hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
(2-Methylphenoxy)(tripentyl)silane undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The silicon-oxygen bond can be reduced under specific conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the phenoxy group.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Silanols and siloxanes.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
(2-Methylphenoxy)(tripentyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in modifying biological surfaces and molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of (2-Methylphenoxy)(tripentyl)silane involves the interaction of the silicon atom with various substrates The silicon-oxygen bond can undergo hydrolysis, leading to the formation of silanols, which can further react with other compounds
相似化合物的比较
Similar Compounds
- (2-Methoxyphenoxy)(tripentyl)silane
- (2-Ethylphenoxy)(tripentyl)silane
- (2-Propylphenoxy)(tripentyl)silane
Uniqueness
(2-Methylphenoxy)(tripentyl)silane is unique due to the presence of the methyl group at the second position of the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature can also affect its physical properties, such as solubility and boiling point, making it distinct from other similar compounds.
属性
CAS 编号 |
59646-10-5 |
|---|---|
分子式 |
C22H40OSi |
分子量 |
348.6 g/mol |
IUPAC 名称 |
(2-methylphenoxy)-tripentylsilane |
InChI |
InChI=1S/C22H40OSi/c1-5-8-13-18-24(19-14-9-6-2,20-15-10-7-3)23-22-17-12-11-16-21(22)4/h11-12,16-17H,5-10,13-15,18-20H2,1-4H3 |
InChI 键 |
AFZWDQFFBWOIEB-UHFFFAOYSA-N |
规范 SMILES |
CCCCC[Si](CCCCC)(CCCCC)OC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


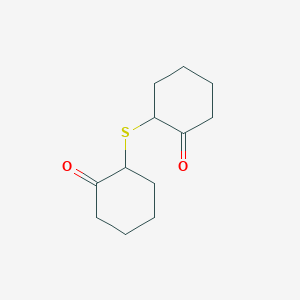
![Butyl {[(diethoxyphosphoryl)methyl]imino}acetate](/img/structure/B14612575.png)

![1-[2-(2-Chlorophenyl)-2-cyclohexylethyl]imidazole;nitric acid](/img/structure/B14612583.png)

![Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14612609.png)

![1-Diethoxyphosphoryl-3-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]thiourea](/img/structure/B14612614.png)

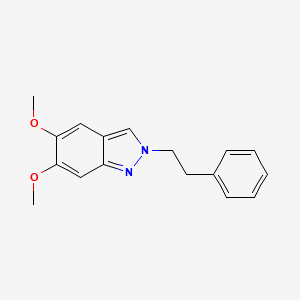
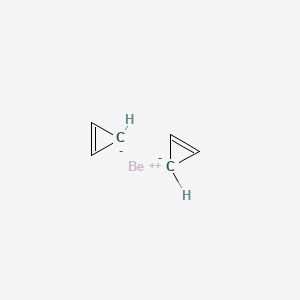
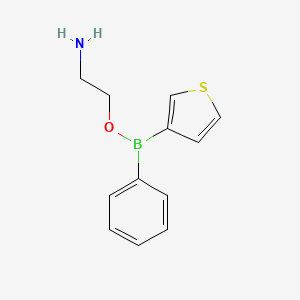
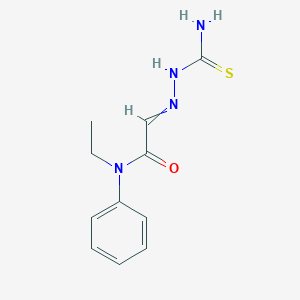
![2-(3-Chlorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14612647.png)
